NBD-F
Description
Significance of Benzofurazan (B1196253) Derivatives in Contemporary Chemical and Biological Sciences
Benzofurazan derivatives, a class of heterocyclic compounds, have garnered substantial attention for their versatile properties and wide-ranging applications. These compounds are characterized by a fused ring system containing nitrogen and oxygen heteroatoms, a structure that imparts unique electronic and photophysical characteristics. cymitquimica.commdpi.com Their utility spans various scientific domains, including medicinal chemistry, materials science, and analytical chemistry. cymitquimica.comnih.gov
In medicinal chemistry, certain benzofurazan derivatives have been investigated for their potential as antifungal and antitumor agents. nih.govresearchgate.net For instance, studies have shown that specific derivatives exhibit significant activity against phytopathogenic fungi. nih.govresearchgate.net Furthermore, some have been explored for their cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. researchgate.net
The chromogenic and fluorogenic nature of many benzofurazan derivatives makes them invaluable tools in analytical chemistry. mdpi.comrsc.org They are frequently employed as derivatizing agents to convert non-fluorescent and colorless molecules, such as amines, amino acids, and thiols, into highly fluorescent products that can be easily detected and quantified. mdpi.comwikipedia.org
Positioning 4-Fluoro-7-nitrobenzofurazan as a Pivotal Fluorogenic and Derivatizing Reagent in Academic Investigations
4-Fluoro-7-nitrobenzofurazan, also known as NBD-F, is a prominent member of the benzofurazan family, widely recognized for its role as a fluorogenic and derivatizing reagent. wikipedia.orgpubcompare.ai It is not fluorescent on its own but reacts covalently with primary and secondary amines, as well as thiols, to yield highly fluorescent adducts. wikipedia.orgaatbio.com This property makes this compound an essential tool for the sensitive detection and quantification of a variety of biomolecules. pubcompare.airesearchgate.net
The reaction of this compound with analytes containing amine or thiol groups results in a product that can be excited by blue light (around 470 nm) and emits green light (around 530 nm). wikipedia.orgresearchgate.net This significant Stokes shift and the high fluorescence quantum yield of the resulting derivatives contribute to its high sensitivity, with detection limits reaching the femtomole (fmol) level in high-performance liquid chromatography (HPLC) applications. wikipedia.org
Compared to its chloro-analogue, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), this compound is significantly more reactive. aatbio.com For example, its reaction with glycine (B1666218) is reported to be approximately 500 times faster than that of NBD-Cl. aatbio.com This enhanced reactivity allows for milder reaction conditions and faster analysis times, further solidifying its position as a superior derivatizing agent in many applications. researchgate.netresearchgate.net
Historical Development and Evolution of 4-Fluoro-7-nitrobenzofurazan Applications in Analytical and Biochemical Research
The journey of this compound as a key analytical reagent is rooted in the broader exploration of nitrobenzoxadiazole derivatives that commenced in the 1960s. A foundational moment in this field was the development of NBD-Cl in 1968 as a fluorogenic reagent for amino acids and amines. This pioneering work laid the groundwork for the synthesis and application of other related compounds.
The introduction of the fluorine atom in this compound enhanced its reactivity, leading to its widespread adoption for various analytical and biochemical purposes. Initially, its primary application was as a pre-column derivatization reagent for the analysis of amino acids by HPLC with fluorescence detection. researchgate.netxiahepublishing.com This allowed for the sensitive and selective determination of amino acids in complex biological samples. researchgate.netxiahepublishing.com
Over time, the applications of this compound have expanded significantly. It has been successfully employed for the analysis of peptides, proteins, and various drugs. pubcompare.airesearchgate.netscispace.com Its utility has also been demonstrated in capillary electrophoresis, where it serves as a fluorogenic labeling reagent for the high-speed analysis of amino acid neurotransmitters. nih.gov More recently, this compound has been explored as a dual-function chromogenic and fluorogenic probe in microwell-based assays, enabling high-throughput analysis of pharmaceuticals. rsc.orgnih.gov This evolution highlights the enduring importance and adaptability of this compound in modern analytical and biochemical research.
Detailed Research Findings
The utility of 4-Fluoro-7-nitrobenzofurazan (this compound) is underscored by its well-characterized spectroscopic properties and its reactivity in derivatization reactions.
Table 1: Spectroscopic Properties of this compound and its Derivatives
| Property | Value | Compound | Reference |
|---|---|---|---|
| Excitation Wavelength (λex) | ~470 nm | NBD-amine/thiol adducts | wikipedia.org |
| Emission Wavelength (λem) | ~530 nm | NBD-amine/thiol adducts | wikipedia.org |
| Excitation Wavelength (λex) | 473 nm | Plazomicin-NBD adduct | rsc.org |
| Emission Wavelength (λem) | 541 nm | Plazomicin-NBD adduct | rsc.org |
| Excitation Wavelength (λex) | 475 nm | Tulathromycin-NBD adduct | nih.gov |
| Emission Wavelength (λem) | 545 nm | Tulathromycin-NBD adduct | nih.gov |
| Excitation Wavelength (λex) | 336 nm (in methanol) | Amino acid adducts | sigmaaldrich.com |
Table 2: Key Research Applications of 4-Fluoro-7-nitrobenzofurazan
| Application | Analyte(s) | Key Findings | Reference(s) |
|---|---|---|---|
| HPLC Analysis | Amino acids, Peptides | Enables high-sensitivity detection with limits in the femtomole range. wikipedia.org | wikipedia.orgresearchgate.netxiahepublishing.com |
| Capillary Electrophoresis | Amino acid neurotransmitters (e.g., glutamate (B1630785), GABA) | Allows for high-speed, online analysis with improved limits of detection. nih.gov | nih.gov |
| Microwell Assays | Plazomicin (B589178), Tulathromycin | Serves as a dual-function chromogenic and fluorogenic probe for high-throughput screening. rsc.orgnih.gov | rsc.orgnih.gov |
| Protein Analysis | Cysteine-containing proteins | Used in combination with other reagents for the simultaneous determination of amino acid composition. nih.gov | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-7-nitro-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2FN3O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZIDERTDJHJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183521 | |
| Record name | 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29270-56-2 | |
| Record name | 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029270562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-7-nitrobenzofurazan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-FLUORO-7-NITROBENZOFURAZAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5VS78SU5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Derivatization Reactions of 4 Fluoro 7 Nitrobenzofurazan
Elucidation of Synthetic Routes to 4-Fluoro-7-nitrobenzofurazan
The primary and most common laboratory-scale synthesis of 4-Fluoro-7-nitrobenzofurazan (NBD-F) involves a two-step process starting from 4-fluoro-1,2-diaminobenzene. The initial step is the formation of the benzofurazan (B1196253) core through the cyclization of 4-fluoro-1,2-diaminobenzene. This is typically achieved by treating the diamine with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at a controlled temperature of 0–5°C. This reaction yields 4-fluorobenzofurazan.
The subsequent step is the electrophilic aromatic nitration of the 4-fluorobenzofurazan intermediate to introduce a nitro group at the C-7 position. This is accomplished using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The electron-withdrawing nature of the furazan (B8792606) ring directs the nitration to the position meta to the fluorine atom.
An alternative, though less common, synthetic route involves the nucleophilic substitution of the chlorine atom in 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) with a fluoride (B91410) ion. This reaction is typically carried out using potassium fluoride (KF) in a solvent like dimethylformamide (DMF) at elevated temperatures. However, this method is often limited by lower yields due to the relatively poor nucleophilicity of the fluoride ion.
For industrial-scale production, continuous flow reactors are often employed to improve efficiency, safety, and consistency. This methodology allows for precise control over reaction parameters such as temperature and mixing, leading to reduced side reactions and higher, more consistent yields compared to batch processing.
| Parameter | Laboratory-Scale Synthesis | Industrial-Scale Synthesis |
| Starting Material | 4-Fluoro-1,2-diaminobenzene | 4-Fluoro-1,2-diaminobenzene |
| Cyclization Yield | ~70–80% | ~85–90% |
| Nitration Yield | ~60–70% | ~75–80% |
| Overall Time | 10–12 hours per batch | 4–6 hours per batch |
| Purity | ≥95% | ≥98% |
This table presents a comparative analysis of laboratory and industrial scale synthesis of 4-Fluoro-7-nitrobenzofurazan.
Mechanisms and Kinetics of Nucleophilic Substitution Reactions with 4-Fluoro-7-nitrobenzofurazan
4-Fluoro-7-nitrobenzofurazan is a highly reactive compound that readily undergoes nucleophilic aromatic substitution (SNAr) reactions. scbt.com The presence of the electron-withdrawing nitro and furazan groups activates the aromatic ring, making the C-4 position, where the fluorine atom is located, highly susceptible to nucleophilic attack. cymitquimica.com This reactivity is the basis for its widespread use as a derivatizing agent. medchemexpress.comdergipark.org.tr
Reactivity with Primary Amines
This compound reacts efficiently with primary amines to form stable, highly fluorescent NBD-amine adducts. medchemexpress.com This reaction is fundamental to its application in the analysis of amino acids and other primary amine-containing compounds. medchemexpress.comresearchgate.net The reaction involves the nucleophilic attack of the primary amine on the electron-deficient C-4 carbon of the this compound molecule, leading to the displacement of the fluoride ion. scbt.com
The kinetics of this reaction are notably rapid. For instance, the reaction of this compound with glycine (B1666218) is reported to be approximately 500 times faster than the reaction of its chloro-analogue, NBD-Cl, with the same amino acid. aatbio.com The reaction is typically carried out under mild conditions, often requiring heating at 60–80°C for a short duration of 1–5 minutes to achieve completion. dojindo.com
Reactivity with Secondary Amines
Similar to primary amines, this compound also reacts with secondary amines through the same SNAr mechanism to yield fluorescent derivatives. medchemexpress.comthermofisher.com This allows for the derivatization of secondary amino acids like proline and hydroxyproline. researchgate.netthermofisher.com The reaction with secondary amines also proceeds under mild, slightly alkaline conditions. dojindo.com However, the fluorescence quantum yield of NBD adducts with secondary amines can sometimes be lower than that of primary amine adducts. thermofisher.com Studies have investigated the reactivity of benzofurazan derivatives with cyclic secondary amines such as pyrrolidine, piperidine, and morpholine. researchgate.net
Reactivity with Thiol Compounds
This compound is also a valuable reagent for the derivatization of thiol-containing compounds, such as cysteine and glutathione (B108866). medchemexpress.comaatbio.com The reaction proceeds via nucleophilic attack of the thiol group on the C-4 position of the this compound ring, resulting in the formation of a stable thioether linkage and the release of the fluoride ion. nih.gov This reaction is highly efficient and can be carried out under physiological or slightly alkaline pH conditions. nih.govscispace.com
This compound exhibits a strong preference for reacting with thiol groups in molecules that contain other nucleophilic functionalities, which allows for selective labeling. nih.gov The reaction of this compound with thiols like hydrogen sulfide (B99878), L-cysteine, and glutathione has been shown to proceed at similar rate constants under physiological conditions. mdpi.com
| Nucleophile Class | Product Type | Relative Reaction Rate | Typical Reaction Conditions |
| Primary Amines | Fluorescent NBD-amine adduct | Very Fast (e.g., 500x faster with glycine than NBD-Cl) aatbio.com | pH 8.0–9.5, 60–80°C, 1–5 min |
| Secondary Amines | Fluorescent NBD-amine adduct | Fast | Alkaline conditions, heating dojindo.comresearchgate.net |
| Thiols | NBD-thioether adduct | Fast | pH 7.4–8.0, Room Temp to 30°C nih.govscispace.commdpi.com |
This table summarizes the reactivity of 4-Fluoro-7-nitrobenzofurazan with different classes of nucleophiles.
Influence of Reaction Parameters on Derivatization Efficiency and Product Yield
The efficiency and yield of derivatization reactions with this compound are significantly influenced by several key parameters, including pH, temperature, reaction time, and the molar ratio of the reactants. scispace.comrsc.org
The pH of the reaction medium is a critical factor in the derivatization of nucleophiles with this compound, as these are typically nucleophilic substitution reactions that are favored under alkaline conditions. scispace.comoup.comrsc.org The basic environment facilitates the deprotonation of the nucleophilic group (e.g., -NH₂ to -NH⁻ or -SH to -S⁻), thereby increasing its nucleophilicity and promoting the attack on the this compound molecule. rsc.org
Different buffer systems, such as borate (B1201080) and phosphate (B84403) buffers, have been employed to maintain the optimal alkaline pH. scispace.comrsc.orgrsc.org Studies have shown that the choice of buffer can also impact the reaction, with borate buffer often being selected for its efficacy. researchgate.netrsc.org
The optimal pH varies depending on the specific nucleophile being derivatized:
For primary and secondary amines , including amino acids, the optimal pH is generally in the range of 8.0 to 9.5. dergipark.org.trnih.gov For example, one study found the highest fluorescence intensity for a reaction with an amine-containing drug in a borate buffer at pH 8. rsc.org Another optimization for amino acid analysis settled on a borate buffer at pH 9.5. dergipark.org.trnih.gov
For thiol compounds like glutathione (GSH), the derivatization is also favored by alkaline conditions. A study on GSH derivatization found that the fluorescence intensity reached its maximum at pH 8.0 when using a borate buffer. scispace.comoup.com
Effects of Solvent Composition on Reaction Rate
The rate of derivatization reactions involving 4-Fluoro-7-nitrobenzofurazan (this compound) is significantly influenced by the composition of the solvent system. Research indicates that both the type of organic solvent and the properties of the aqueous buffer play crucial roles in modulating reaction kinetics.
Studies investigating the reaction of this compound with amino acids like glycine have demonstrated that the reaction rate increases with a larger proportion of organic solvent in the medium. researchgate.net Specifically, the use of a high content of acetonitrile (B52724) has been shown to accelerate the formation of NBD-adducts. researchgate.net This is attributed to the enhanced solubility of the reactants and the potential for the organic solvent to lower the activation energy of the nucleophilic aromatic substitution (SNAr) reaction.
The choice of buffer and its pH are also critical parameters. Alkaline conditions are generally favored for the reaction of this compound with amines, as this is a typical nucleophilic reaction. scispace.com Borate buffers, in particular, have been found to be effective. researchgate.netscispace.com The use of a sodium borate buffer not only contributes to a higher reaction rate but also serves to decrease the rate of hydrolysis of the this compound reagent, a competing side reaction that can reduce the yield of the desired derivative. researchgate.net When comparing buffer systems, borate buffer at a pH of 8.0 showed maximal fluorescence intensity for the glutathione-NBD-F derivative, indicating optimal reaction conditions. scispace.com Furthermore, the polarity of the solvent affects the properties of the final product; the strong fluorescence of NBD-amine derivatives is best observed in solvents of low polarity. dergipark.org.tr
The following table summarizes the observed effects of different solvent components on the reaction of this compound.
Table 1: Influence of Solvent Composition on this compound Reactions
| Solvent Component | Observation | Source(s) |
|---|---|---|
| Organic Solvent (e.g., Acetonitrile) | A higher content increases the reaction rate. | researchgate.net |
| Buffer Type | Borate buffer is effective and decreases the rate of reagent hydrolysis. | researchgate.netscispace.com |
| pH | Alkaline conditions (pH 8.0-8.5) are optimal for reactions with amines. | researchgate.netscispace.com |
| Solvent Polarity | Low polarity solvents enhance the fluorescence of the resulting NBD-amine adducts. | dergipark.org.tr |
Temperature-Dependent Reaction Dynamics and Product Stability
Temperature is a key physical parameter that governs both the rate of reaction of 4-Fluoro-7-nitrobenzofurazan and the stability of the resulting derivatized products. Generally, an increase in temperature leads to a higher reaction rate, allowing for a reduction in the time required to complete the derivatization process. researchgate.netscispace.com
For instance, in the derivatization of cefotaxime (B1668864) sodium, the reaction with this compound was studied at 70°C. upb.ro It was observed that the fluorescence intensity of the product increased with the heating time, reaching a plateau after 15 minutes, which was selected as the optimal time for the formation of the fluorescent derivative under these conditions. upb.ro Similarly, studies on the reaction with glutathione showed that higher temperatures shorten the time required for the reaction to reach completion. scispace.com
However, there is a critical trade-off between reaction speed and product stability. While elevated temperatures accelerate the derivatization, they can also lead to the degradation of the this compound derivative. scispace.com For example, in the HPLC analysis of the glutathione-NBD-F adduct, it was found that as the column temperature increased, the derivative became unstable, resulting in a decreased peak area and poor separation from interfering substances. scispace.com This necessitates a careful optimization of temperature to achieve a high yield of the derivative in a reasonable timeframe without compromising its integrity. A study on glutathione derivatization ultimately selected 30°C for 10 minutes as the optimal condition to balance a high reaction yield with product stability. scispace.com
The table below details the relationship between temperature, reaction time, and product stability based on experimental findings.
Table 2: Temperature Effects on this compound Derivatization
| Analyte/Condition | Temperature | Time | Observation | Source(s) |
|---|---|---|---|---|
| Cefotaxime Sodium | 70°C | 15 min | Optimal time for maximum fluorescent product formation. | upb.ro |
| Glutathione | 30°C | 10 min | Selected as optimal to achieve high yield while maintaining product stability. | scispace.com |
Comparative Studies of 4-Fluoro-7-nitrobenzofurazan and 4-Chloro-7-nitrobenzofurazan Reactivity
The reactivity of 4-Fluoro-7-nitrobenzofurazan (this compound) is frequently compared to its chloro-analogue, 4-Chloro-7-nitrobenzofurazan (NBD-Cl), as both are used for similar derivatization purposes. Overwhelmingly, studies show that this compound is significantly more reactive than NBD-Cl. The higher reactivity is attributed to the greater electrophilicity of the carbon atom attached to the fluorine, a consequence of fluorine's high electronegativity, which facilitates nucleophilic aromatic substitution.
It has been demonstrated that the reactions of this compound with amines are approximately 500 times faster than those of NBD-Cl. researchgate.net This substantial difference in reaction kinetics allows for derivatization under milder conditions and in shorter timeframes when using this compound.
A specific kinetic study involving the inhibition of mitochondrial F1-ATPase provided quantitative evidence of this reactivity difference. The study found that this compound inhibits the enzyme with a pseudo-first-order rate constant that is tenfold greater than that for NBD-Cl. ebi.ac.uk The authors concluded that the rate-limiting step for the reaction is the formation of a Meisenheimer complex at the C-4 position of the benzofurazan ring, a step that is significantly faster with the more labile fluorine substituent. ebi.ac.uk This enhanced reactivity makes this compound a more sensitive reagent in many applications. researchgate.net While NBD-Cl is sometimes still used due to its lower cost, this compound is often preferred for its superior reactivity, sensitivity, and the speed at which it forms stable adducts. researchgate.netdergipark.org.tr
The following table provides a comparative summary of the reactivity of this compound and NBD-Cl.
Table 3: Comparative Reactivity of this compound and NBD-Cl
| Feature | 4-Fluoro-7-nitrobenzofurazan (this compound) | 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Source(s) |
|---|---|---|---|
| General Reactivity with Amines | High; approximately 500 times faster reaction rate. | Low; requires longer reaction times. | researchgate.netdergipark.org.tr |
| Rate Constant (vs. ATPase) | ~10 times higher pseudo-first-order rate constant. | Baseline | ebi.ac.uk |
| Underlying Mechanism | Enhanced electrophilicity at C-4 due to fluorine's electronegativity facilitates SNAr. | Less efficient SNAr reaction compared to this compound. | ebi.ac.uk |
Spectroscopic and Photophysical Characterization of 4 Fluoro 7 Nitrobenzofurazan and Its Adducts
Advanced Spectroscopic Techniques for Structural and Electronic Analysis of 4-Fluoro-7-nitrobenzofurazan Derivatives
A variety of spectroscopic methods are employed to characterize NBD-F and its adducts, providing a comprehensive understanding of their chemical nature.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing the chromophoric properties of 4-fluoro-7-nitrobenzofurazan derivatives. This compound itself is a chromogenic reagent that, upon reaction with primary and secondary amines, forms intensely colored adducts. mdpi.comresearchgate.net This reaction underscores the utility of this compound as a derivatizing agent in analytical chemistry, enabling the detection of otherwise colorless and non-fluorescent compounds. mdpi.com
The resulting NBD-amine adducts exhibit characteristic absorption maxima in the visible region of the electromagnetic spectrum. Research has shown that these derivatives typically display maximum light absorption at approximately 470 nm to 473 nm. researchgate.netdojindo.comresearchgate.net For instance, the reaction product of pilocarpine with this compound in a borate (B1201080) buffer at pH 8 shows a maximum absorption at 473 nm. researchgate.netresearchgate.net Similarly, NBD-labeled compounds are reported to be orange with a maximum wavelength at 470 nm. dojindo.com
The specific absorption wavelength can be influenced by the structure of the amine and the solvent environment. For example, in the determination of various antihistamine and antihypertensive drugs using the related compound 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), the absorbance maxima were observed at 470 nm, 467 nm, 471 nm, and 469 nm for different drug adducts. nih.gov This sensitivity to the local environment is a key feature of the benzofurazan (B1196253) chromophore.
Table 1: UV-Vis Absorption Maxima of Selected NBD Adducts
| Analyte | NBD Derivative | Absorption Maximum (λmax) |
|---|---|---|
| General Amines | This compound | ~470 nm dojindo.com |
| Pilocarpine | This compound | 473 nm researchgate.netresearchgate.net |
| Clemastine | NBD-Cl | 470 nm nih.gov |
| Loratadine | NBD-Cl | 467 nm nih.gov |
| Losartan | NBD-Cl | 471 nm nih.gov |
Fluorescence emission spectroscopy is a powerful tool for investigating the fluorogenic properties of 4-fluoro-7-nitrobenzofurazan derivatives. This compound itself is described as a pro-fluorescent or fluorogenic reagent, meaning it is not fluorescent on its own. wikipedia.orgmedchemexpress.com However, upon covalent reaction with primary or secondary amines, it forms a highly fluorescent product. wikipedia.orgmedchemexpress.com This "turn-on" fluorescence is a significant advantage in various analytical applications, as it minimizes background signal.
The resulting NBD-amine adducts exhibit strong fluorescence, typically with an excitation wavelength around 470 nm and an emission wavelength in the green region of the spectrum, around 530 nm to 541 nm. dojindo.comwikipedia.org For example, after reaction, this compound derivatives can be detected with an excitation wavelength of 470 nm and an emission wavelength of 530 nm. wikipedia.org The reaction product of pilocarpine with this compound emits fluorescence at 541 nm when excited at 473 nm. researchgate.netresearchgate.net
The fluorescence properties of NBD adducts are known to be highly sensitive to their environment. aatbio.com The fluorescence intensity of NBD-amine adducts can decrease significantly in aqueous solutions, a factor that is important to consider in biological applications. aatbio.com This environmental sensitivity, while requiring careful control of experimental conditions, can also be exploited to probe the local environment of the labeled molecule.
Table 2: Fluorescence Properties of Selected NBD Adducts
| Analyte | NBD Derivative | Excitation Maximum (λex) | Emission Maximum (λem) |
|---|---|---|---|
| General Amines | This compound | 470 nm dojindo.comwikipedia.org | 530 nm dojindo.comwikipedia.org |
| Pilocarpine | This compound | 473 nm researchgate.netresearchgate.net | 541 nm researchgate.netresearchgate.net |
| General Aliphatic Amines | NBD-Cl | 464 nm aatbio.com | 512 nm (in aqueous solution) aatbio.com |
| Clemastine | NBD-Cl | 477 nm nih.gov | 535 nm nih.gov |
| Loratadine | NBD-Cl | 452 nm nih.gov | 535 nm nih.gov |
| Losartan | NBD-Cl | 460 nm nih.gov | 538 nm nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural confirmation of 4-fluoro-7-nitrobenzofurazan derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize the molecular framework of newly synthesized NBD adducts. mdpi.com These techniques provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of atomic connectivity.
For instance, in the characterization of novel NBD derivatives, ¹H and ¹³C-NMR are employed to confirm the covalent attachment of the NBD moiety to the target amine. mdpi.comresearchgate.net The chemical shifts and coupling constants observed in the NMR spectra provide definitive evidence of the resulting molecular structure. researchgate.net
Furthermore, fluorine-19 (¹⁹F) NMR can be a particularly powerful tool for studying this compound and its adducts. Due to the presence of a fluorine atom in the this compound molecule, ¹⁹F NMR offers a sensitive and specific probe with no background signals in biological systems. nih.gov This technique can be used to investigate the local environment of the fluorine nucleus, providing insights into conformational changes and interactions of NBD-labeled molecules, particularly in studies of proteins and other biomolecules. nih.gov
Mass spectrometry (MS) is a crucial analytical technique for the characterization of 4-fluoro-7-nitrobenzofurazan derivatives, providing precise information about their molecular weight and fragmentation patterns. This information is vital for confirming the identity of the derivatized products.
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful method for the analysis of this compound adducts. nih.gov This technique allows for the separation of different derivatives followed by their sensitive and selective detection. nih.gov Electrospray ionization (ESI) is a commonly used ionization method for these analyses. nih.gov
The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) are used to confirm the structure of the NBD-adducts. By inducing fragmentation of the parent ion, characteristic product ions are generated that are specific to the derivatized molecule. researchgate.net This allows for the confident identification of the analyte even in complex mixtures. For example, the derivatization of biogenic amines with this compound and subsequent characterization by ESI-MS/MS allows for the identification of predominant ions that are characteristic of the derivatives. researchgate.net
Investigations into the Photophysical Attributes of 4-Fluoro-7-nitrobenzofurazan Conjugates
The photophysical properties of this compound conjugates are of great interest due to their widespread use as fluorescent probes. Understanding these attributes is key to their effective application.
The fluorescence of 4-fluoro-7-nitrobenzofurazan adducts can be influenced by various molecular interactions, leading to fluorescence quenching. nih.gov This phenomenon, where the fluorescence intensity is decreased, can occur through several mechanisms, including energy transfer, molecular rearrangements, and collisional quenching. nih.gov
One notable characteristic of NBD-amine adducts is the sensitivity of their fluorescence to the solvent environment. aatbio.com The fluorescence intensity of these adducts is observed to decrease significantly in aqueous solutions. aatbio.com This suggests that interactions with the polar solvent molecules can provide a pathway for non-radiative decay of the excited state, thus quenching the fluorescence.
In the broader context of NBD-based probes, the nitro group of the NBD moiety itself can act as a fluorescence quencher. nih.gov This inherent quenching ability is a key aspect of the design of "turn-on" fluorescent probes. The non-fluorescent nature of NBD derivatives with certain substituents (e.g., NBD-OR, NBD-SR) is attributed to the poor electron-donating ability of the substituent in combination with the quenching effect of the nitro group. nih.gov The reaction with a target analyte can alter the electronic structure of the NBD core, leading to a significant increase in fluorescence. The study of fluorescence quenching mechanisms is crucial for understanding the performance of NBD-based probes and for designing new probes with improved properties.
Characterization of Excited-State Processes and Charge Transfer Phenomena
The photophysical behavior of 4-fluoro-7-nitrobenzofurazan (this compound) adducts is fundamentally governed by excited-state processes, primarily intramolecular charge transfer (ICT). Upon photoexcitation, an electron is promoted from the electron-donating amino group to the electron-accepting nitrobenzofurazan moiety. This charge transfer is a key characteristic of donor-acceptor substituted fluorophores. The resulting excited state is highly polar, and its stability is significantly influenced by the surrounding environment.
Research on 4-amino-7-nitrobenzofurazan derivatives has provided insights into these excited-state dynamics. The lowest energy absorption band of these derivatives exhibits solvatochromic behavior consistent with a charge-transfer transition. In this transition, the amino group functions as the electron donor and the nitro group as the electron acceptor. This intramolecular charge transfer is analogous to that observed in the well-studied molecule, p-nitroaniline.
While the singlet excited state of 4-amino NBD derivatives has been extensively studied, the investigation of their triplet states is less common. However, studies on N-hexyl-7-nitrobenzo[c] nih.govmdpi.comrsc.orgoxadiazole-4-amine have demonstrated the existence of a triplet state in nonpolar solvents like cyclohexane, identified through nanosecond laser flash photolysis nih.gov. This finding suggests that intersystem crossing can be a relevant deactivation pathway for the excited singlet state in certain environments, a phenomenon known to occur in other intramolecular charge transfer molecules nih.gov. Interestingly, the deactivation of this triplet state was found to lead to the formation of photoproducts in the absence of oxygen nih.gov.
The nature of the amino substituent also plays a crucial role in the excited-state processes. The fluorescence properties of 4-aminonitrobenzoxadiazole (NBD) derivatives are highly sensitive to the structure of the amino moiety. For instance, the nonradiative rate constants for derivatives with larger alkyl groups are considerably higher than for those with smaller alkyl groups. This suggests that the internal motion of the amino group, such as inversion of the amino nitrogen, may play a significant role in the nonradiative deactivation pathways of the fluorescent state.
Solvatochromic Behavior and Environmental Sensitivity of Fluorescence
The fluorescence of 4-fluoro-7-nitrobenzofurazan adducts is exceptionally sensitive to the local environment, a characteristic that makes them valuable as fluorescent probes. This sensitivity is primarily attributed to the significant change in the dipole moment of the NBD group upon excitation. While NBD adducts are virtually non-fluorescent in aqueous environments, they become brightly fluorescent in hydrophobic media biotium.com. This phenomenon is accompanied by a blue shift in the emission maximum as the solvent polarity decreases.
This solvatochromic behavior has been demonstrated in studies of various NBD-labeled molecules, including serotonin (B10506) analogs. In solvents of very low polarity, such as tetrahydrofuran, these fluorescent ligands exhibit a significant enhancement of fluorescence intensity and a concurrent blue shift of the emission maximum mdpi.com. The fluorescence lifetime of the NBD group is also highly sensitive to the polarity of the surrounding environment mdpi.com.
The table below presents the absorption and emission maxima of a representative NBD-amine adduct, NBD-labeled serotonin analog I, in various organic solvents, illustrating its solvatochromic properties.
| Solvent | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) |
| Tetrahydrofuran | 466 | 525 |
| Acetone | 469 | 533 |
| Isopropanol | 467 | 535 |
| Ethanol | 468 | 538 |
| Methanol (B129727) | 468 | 541 |
| Dimethyl Sulfoxide | 476 | 545 |
This data is based on studies of NBD-labeled serotonin analogs and is representative of the general solvatochromic behavior of NBD-amine adducts. mdpi.com
The environmental sensitivity of NBD adducts extends beyond solvent polarity. The fluorescence can be quenched by specific molecules and environmental conditions. For example, the fluorescence of NBD-labeled oligonucleotides can be irreversibly quenched by the reducing agent dithionite nih.gov. This property has been utilized to differentiate between extracellular and intracellular gene carriers, as the cell membrane is relatively impermeable to dithionite nih.gov.
Furthermore, the rotational and hydration dynamics of the environment surrounding the NBD fluorophore can influence its fluorescence properties. Studies on NBD-labeled proteins have shown that changes in the dynamic nature of the local environment, such as those induced by cholesterol in membranes, can alter the structural dynamics of the labeled region.
In protic solvents, the bathochromic shift of the absorption maximum of NBD derivatives is considerably larger than in aprotic media, which is attributed to specific hydrogen-bonding interactions between the NBD derivative and the solvent molecules acs.org. This indicates that hydrogen bonding also plays a significant role in the environmental sensitivity of the fluorescence of NBD adducts.
Applications of 4 Fluoro 7 Nitrobenzofurazan in Analytical Chemistry and Chemical Biology
Advanced Chromatographic Methodologies Employing 4-Fluoro-7-nitrobenzofurazan Derivatization
The application of NBD-F in chromatographic analysis has led to the development of robust and sensitive methods for the determination of various analytes. The reaction of this compound with amino groups proceeds via a nucleophilic aromatic substitution, resulting in a fluorescent product that can be excited at approximately 470 nm and emits at around 530 nm dojindo.comwikipedia.org. This derivatization is typically carried out under mild, slightly alkaline conditions, and the resulting NBD-adducts are stable, allowing for reproducible and accurate quantification medchemexpress.com.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC coupled with fluorescence detection is the predominant analytical technique utilizing this compound derivatization. The versatility of this approach allows for its application across a wide array of analytical challenges, from the analysis of amino acids in clinical diagnostics to the determination of mycotoxins in food safety.
Pre-column derivatization is the most common strategy for employing this compound in HPLC analysis nih.govchromatographyonline.com. In this approach, the analyte is reacted with this compound prior to its introduction into the HPLC system. This method offers several advantages, including the removal of excess derivatizing reagent before analysis, which can reduce background noise and improve sensitivity. The derivatization reaction is typically rapid and can often be automated within the autosampler of the HPLC system, enhancing throughput and reproducibility chromatographyonline.comnih.gov.
The reaction conditions for pre-column derivatization with this compound are generally mild, involving incubation at a slightly elevated temperature (e.g., 60°C) for a short period (e.g., 1-7 minutes) in a buffered, alkaline solution (e.g., borate (B1201080) buffer pH 8.0-9.5) dojindo.commedchemexpress.com. After the reaction, the mixture is often acidified to stop the reaction and stabilize the derivatives before injection into the HPLC system mdpi.com. This pre-column derivatization strategy has been successfully applied to the analysis of amino acids, peptides, biogenic amines, and various pharmaceuticals medchemexpress.comresearchgate.netnih.gov.
A study on the determination of amino acid neurotransmitters in rat hippocampi utilized pre-column derivatization with this compound, followed by HPLC with UV-visible detection at 472 nm nih.gov. The researchers optimized various parameters, including pH, temperature, and mobile phase composition, to achieve complete separation of five neurotransmitter derivatives within 15 minutes nih.gov. This method demonstrated good linearity and low limits of detection, proving its suitability for quantifying amino acids in complex biological samples nih.gov.
| Parameter | Optimized Condition |
| Derivatization Reagent | 4-Fluoro-7-nitrobenzofurazan (this compound) |
| Reaction Temperature | 60°C |
| Reaction Time | 7 minutes |
| pH | 6.0 (for separation) |
| Column | C18 |
| Mobile Phase | Phosphate (B84403) buffer (0.02 mol/L, pH 6.0)-acetonitrile (84:16, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 472 nm |
While less common than pre-column derivatization for this compound, post-column derivatization is another viable technique. In this approach, the analytes are first separated by the HPLC column in their native form. The derivatizing reagent is then continuously introduced into the mobile phase after the column and before the detector. The reaction occurs "on-line" in a reaction coil, and the fluorescent derivatives are then detected.
Post-column derivatization can be advantageous as it avoids the formation of multiple derivative products from a single analyte and minimizes sample preparation time dergipark.org.tr. A key advantage is the reduction of potential interferences from the sample matrix during the derivatization reaction dergipark.org.tr. However, this technique requires a more complex instrumental setup, including an additional pump for the reagent and a reaction coil, and the reaction conditions must be carefully optimized for rapid and complete derivatization within the time it takes for the analyte to travel from the column to the detector dergipark.org.tr.
Research has demonstrated the use of this compound in post-column derivatization for the analysis of amino and imino acids and thiols dojindo.com. This approach allows for the sensitive detection of these compounds after their chromatographic separation.
The quantification of amino acids and peptides in complex biological matrices such as plasma, serum, and tissue homogenates is a critical application of this compound derivatization. A fully automated amino acid analyzer has been developed using this compound as a fluorescent derivatization reagent nih.gov. This system automates the entire process from derivatization and injection to HPLC separation and quantification. The derivatization with this compound occurs at room temperature for 40 minutes in a borate buffer (pH 9.5), and the derivatives are separated within 100 minutes with detection limits in the femtomole range (2.8-20 fmol) nih.gov.
The method has demonstrated excellent linearity over a wide concentration range with high correlation coefficients (0.999) and good precision, with coefficients of variation being less than 5% nih.gov. This high sensitivity and reproducibility make it a valuable tool for clinical diagnosis and biomedical research nih.govresearchgate.net. For instance, this method has been successfully applied to determine amino acid profiles in rat plasma nih.gov.
The use of monolithic silica (B1680970) columns in conjunction with this compound derivatization has been shown to provide good separation of derivatized amino acids in human plasma samples, with detection and quantification limits in the femtomole range researchgate.net.
| Analytical Parameter | Value |
| Linearity Range | 20 fmol to 20 pmol |
| Correlation Coefficient | 0.999 |
| Detection Limits | 2.8 - 20 fmol |
| Coefficient of Variation | < 5% at 3 pmol |
This compound is also a valuable reagent for the determination of biogenic amines and other low molecular weight amines, which are important markers for food quality and various physiological processes medchemexpress.comresearchgate.net. The reaction of this compound with these amines produces highly fluorescent derivatives that can be readily analyzed by HPLC.
A capillary liquid chromatography/tandem mass spectrometry (LC/MS/MS) method has been developed for the determination of biogenic amines, including tryptamine, N-methylsalsolinol, histamine, and agmatine, after pre-column derivatization with this compound researchgate.net. This method demonstrated the successful derivatization and subsequent sensitive detection of these biogenic amines.
The derivatization conditions and HPLC parameters are similar to those used for amino acid analysis, often involving a borate buffer and a reversed-phase C18 column for separation. The high reactivity of this compound allows for the efficient derivatization of a wide range of primary and secondary amines under mild conditions dojindo.com.
The application of this compound extends to the analysis of mycotoxins, such as fumonisins, which are toxic fungal metabolites that can contaminate food and feed. Fumonisins lack a native chromophore, making their detection by conventional HPLC methods challenging. Derivatization with a fluorescent reagent like this compound is therefore crucial for their sensitive quantification researchgate.net.
While other derivatizing agents like o-phthaldialdehyde (OPA) are also commonly used for fumonisin analysis, this compound offers an alternative for developing robust analytical methods researchgate.netwalshmedicalmedia.com. The derivatization of fumonisins with this compound allows for their detection by HPLC with fluorescence detection, providing a sensitive and reliable method for monitoring these toxins in food matrices such as maize researchgate.netnih.gov.
The analytical procedure typically involves extraction of the fumonisins from the sample, a clean-up step using solid-phase extraction (SPE) or immunoaffinity columns (IAC), followed by derivatization with this compound and subsequent HPLC analysis nih.govmdpi.com.
Trace Determination of Pharmaceutical Compounds (e.g., Gabapentin (B195806), Ceritinib (B560025), Tulathromycin, Taurine)
The high reactivity of this compound with amino groups makes it a valuable reagent for the trace determination of pharmaceutical compounds that possess primary or secondary amine functionalities. This pre-column derivatization significantly enhances the sensitivity of detection in various analytical techniques, particularly high-performance liquid chromatography (HPLC) with fluorescence detection.
Gabapentin: A sensitive HPLC method has been developed for the determination of gabapentin in pharmaceutical preparations using this compound. The method involves the derivatization of gabapentin with this compound in a borate buffer (pH 9.5) to produce a stable, yellow fluorescent product. tandfonline.commedchemexpress.com The separation is achieved on a C18 column with a mobile phase of methanol (B129727) and water, and the derivative is detected by a fluorometric detector with excitation at 458 nm and emission at 521 nm. tandfonline.commedchemexpress.com This method demonstrates excellent sensitivity, with a low limit of detection (LOD) of 0.85 ng/mL and a limit of quantification (LOQ) of 2.55 ng/mL. tandfonline.commedchemexpress.com
| Parameter | Value |
| Analyte | Gabapentin |
| Reagent | 4-Fluoro-7-nitrobenzofurazan (this compound) |
| Technique | HPLC with Fluorescence Detection |
| Excitation λ | 458 nm tandfonline.commedchemexpress.com |
| Emission λ | 521 nm tandfonline.commedchemexpress.com |
| Linear Range | 5–50 ng/mL tandfonline.commedchemexpress.com |
| LOD | 0.85 ng/mL tandfonline.commedchemexpress.com |
| LOQ | 2.55 ng/mL tandfonline.commedchemexpress.com |
Ceritinib: An innovative and green microwell-based spectrofluorometric assay has been developed for the determination of ceritinib in capsules and plasma. semanticscholar.org This high-throughput method utilizes the reaction between ceritinib and this compound to form a highly fluorescent derivative. semanticscholar.org The fluorescence is measured at 545 nm after excitation at 473 nm. semanticscholar.org The assay is highly sensitive, with an LOD of 12.6 ng/mL and an LOQ of 38 ng/mL. semanticscholar.org The reaction stoichiometry between ceritinib and this compound was determined to be 1:1. semanticscholar.org
| Parameter | Value |
| Analyte | Ceritinib |
| Reagent | 4-Fluoro-7-nitrobenzofurazan (this compound) |
| Technique | Microwell Spectrofluorometry |
| Excitation λ | 473 nm semanticscholar.org |
| Emission λ | 545 nm semanticscholar.org |
| Linear Range | Not Specified |
| LOD | 12.6 ng/mL semanticscholar.org |
| LOQ | 38 ng/mL semanticscholar.org |
Tulathromycin: this compound has been employed as a dual-function chromogenic and fluorogenic probe for the development of two eco-friendly and high-throughput microwell assays for the analysis of tulathromycin in pharmaceutical formulations. nih.gov The reaction between tulathromycin and this compound in an alkaline medium yields a product that is both colored and fluorescent. nih.gov This allows for both photometric and fluorometric determination. nih.gov
Taurine (B1682933): A rapid and simple HPLC method for determining taurine in energy drinks has been developed using this compound as a pre-column derivatizing agent. nih.gov The reaction is completed in 10 minutes at 60°C, and the resulting derivative is detected by a UV-Visible detector at 470 nm. nih.gov A spectrofluorometric method has also been established for taurine analysis in beverages, where the derivatization reaction is optimized at pH 10 and 50°C for 30 minutes. The fluorescence is measured at 542 nm after excitation at 485 nm. ekb.eg This method is linear over a concentration range of 2.0–12.5 µg/mL, with an LOD of 0.6 µg/mL and an LOQ of 2.02 µg/mL. ekb.eg The stoichiometric ratio between this compound and taurine was found to be 1:1. ekb.eg
| Parameter | Value |
| Analyte | Taurine |
| Reagent | 4-Fluoro-7-nitrobenzofurazan (this compound) |
| Technique | Spectrofluorometry |
| Excitation λ | 485 nm ekb.eg |
| Emission λ | 542 nm ekb.eg |
| Linear Range | 2.0–12.5 µg/mL ekb.eg |
| LOD | 0.6 µg/mL ekb.eg |
| LOQ | 2.02 µg/mL ekb.eg |
Enantiomeric Separation and Quantification (e.g., Cysteine Enantiomers)
This compound is a valuable derivatizing agent for the enantiomeric separation of amino acids. The formation of diastereomers is not required, as the derivatized enantiomers can be separated on a chiral stationary phase.
A method for the quantification of cysteine enantiomers in rodent plasma has been developed using this compound derivatization followed by enantioselective liquid chromatography-mass spectrometry. In this method, cystine, the predominant form in plasma, is first reduced to cysteine. The subsequent derivatization with this compound targets both the amino and sulfhydryl groups of cysteine. Baseline enantioseparation of the D- and L-cysteine derivatives is achieved in under 3 minutes on a (R,R)-Whelk-O 1 stationary phase with detection by negative electrospray ionization-mass spectrometry (ESI-MS) in selected reaction monitoring (SRM) mode. The method was validated with response functions obtained from 0 to 300 µM for D-cysteine and 0 to 125 µM for L-cysteine. The trueness of the method ranged from 96% to 105% for both enantiomers.
| Parameter | Value |
| Analytes | D- and L-Cysteine |
| Reagent | 4-Fluoro-7-nitrobenzofurazan (this compound) |
| Technique | Enantioselective Liquid Chromatography-Mass Spectrometry |
| Stationary Phase | (R,R)-Whelk-O 1 |
| Detection Mode | Negative ESI-MS (SRM mode) |
| Linear Range (D-Cysteine) | 0–300 µM |
| Linear Range (L-Cysteine) | 0–125 µM |
| Trueness | 96%–105% |
Capillary Electrophoresis (CE) Coupled with 4-Fluoro-7-nitrobenzofurazan Labeling
The coupling of this compound labeling with capillary electrophoresis (CE) provides a powerful analytical tool with high sensitivity and rapid analysis times, particularly when combined with laser-induced fluorescence (LIF) detection.
On-Line Microdialysis-Capillary Electrophoresis for Neurotransmitter Analysis
This compound has been successfully used as a fluorogenic labeling reagent for high-speed, on-line microdialysis-capillary electrophoresis (MD-CE) assays for amino acid neurotransmitters. researchgate.net This technique allows for the continuous in vivo monitoring of these crucial biomolecules. In this setup, amino acids are sampled via microdialysis, derivatized online with this compound, and then directly introduced into the CE system for separation and LIF detection. researchgate.net The this compound labeled amines are efficiently excited by a 488 nm laser. researchgate.net Optimized conditions allow for the baseline separation of 16 amino acids, including key neurotransmitters like glutamate (B1630785), GABA, glycine (B1666218), and taurine, in just 21.5 seconds. researchgate.net This method has demonstrated a 4-fold and 25-fold improvement in the limits of detection for glutamate and GABA, respectively, compared to previous assays. researchgate.net The effectiveness of this assay has been demonstrated through in vivo measurements in the rat striatum. researchgate.net
Determination of Small Carbohydrates
A sensitive CE-LIF method has been developed for the quantitative analysis of small carbohydrates using this compound derivatization. Since carbohydrates lack natural chromophores or fluorophores, derivatization is essential for sensitive detection. The method involves a two-step reaction: reductive amination of the carbohydrate with ammonia (B1221849), followed by condensation with this compound. This process successfully derivatizes mono-, di-, and oligosaccharides within 2.5 hours. The NBD-labeled carbohydrates are then separated within 15 minutes using a borate buffer (90 mmol/L, pH 9.2). For sugar standards, the limits of detection are in the range of 49.7 to 243.6 nmol/L.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Conjugate Analysis (e.g., Sphingoid Bases)
This compound is utilized in the analysis of complex biological molecules like sphingolipids by LC-MS/MS. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
The molecular species of sphingoid bases can be tagged with this compound, reacting with the fluorescent amino group reagent. semanticscholar.org The resulting NBD-sphingoid bases are then analyzed by a highly selective and sensitive liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method, which can reliably detect the derivatives at the femtomole level. semanticscholar.org This approach has enabled the first-time separation and quantification of all nine species of free sphingoid bases present in plant sphingolipids. semanticscholar.org A complete baseline resolution for cis-8 and trans-8 isomers of sphingoid bases was achieved using reversed-phase HPLC on a C18 column. semanticscholar.org
High-Throughput Spectrometric Assays Using 4-Fluoro-7-nitrobenzofurazan as a Probe
The dual chromogenic and fluorogenic properties of this compound make it an excellent probe for developing high-throughput screening (HTS) assays. These assays are often conducted in a microwell plate format, allowing for the simultaneous analysis of numerous samples, which is both time and resource-efficient. nih.gov
For example, microwell-based photometric and fluorometric assays have been developed for the quantitative determination of plazomicin (B589178). The reaction between plazomicin and this compound in a borate buffer at pH 8 produces a colored and fluorescent product. The absorbance is measured at 473 nm, and the fluorescence is measured at 541 nm (with excitation at 473 nm). The fluorometric assay is particularly sensitive, with a linear range of 0.05–1.5 µg/mL and an LOQ of 0.08 µg/mL. Similarly, high-throughput microwell assays have been developed for tulathromycin and ceritinib, leveraging the reaction with this compound to produce easily quantifiable signals. semanticscholar.orgnih.gov These methods are valuable for quality control in the pharmaceutical industry.
Spectrofluorimetric Assays for Enhanced Sensitivity
4-Fluoro-7-nitrobenzofurazan (this compound) is a highly effective fluorogenic reagent utilized in spectrofluorimetric assays to enhance the sensitivity of detecting primary and secondary amines, amino acids, and thiols. acs.orgmedchemexpress.comtargetmol.com By itself, this compound is not fluorescent, but it readily reacts with these analytes under mild conditions to form intensely fluorescent adducts. acs.orgresearchgate.net This derivatization reaction significantly improves the limits of detection and quantification for these molecules, which may otherwise lack native fluorescence. nih.gov
The reaction between this compound and amine- or thiol-containing compounds results in a product that can be excited at approximately 470 nm and emits fluorescence at around 530 nm. acs.orgcellbiolabs.com The high reactivity of this compound allows for rapid derivatization, often completed within minutes at elevated temperatures (e.g., 60°C) in a weakly basic solution. cellbiolabs.com The stability of the resulting NBD-labeled compounds makes them well-suited for subsequent analysis. targetmol.com Research has shown that this compound is significantly more reactive than its chloro-analogue, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), with reaction rates reported to be up to 500 times faster. researchgate.net This enhanced reactivity is advantageous for high-throughput screening and automated analytical systems.
Spectrofluorimetric methods employing this compound have been successfully applied to the analysis of a wide range of biological and pharmaceutical compounds. For instance, these assays are instrumental in the sensitive detection of amino acid neurotransmitters in complex biological matrices. abcam.co.jp The derivatization with this compound allows for the quantification of minute quantities of these crucial signaling molecules. abcam.co.jp
| Analyte Class | Excitation Max (nm) | Emission Max (nm) | Key Advantages |
| Amines | ~470 | ~530 | High reactivity, stable fluorescent product. acs.orgcellbiolabs.com |
| Amino Acids | ~470 | ~530 | Enables sensitive detection in biological samples. abcam.co.jp |
| Thiols | Not specified | Not specified | Forms fluorescent adducts, though less fluorescent than amine adducts. nih.gov |
Spectrophotometric Methods for Quantitative Analysis
In addition to its fluorogenic properties, the reaction of 4-fluoro-7-nitrobenzofurazan with certain analytes produces colored products, enabling their quantitative analysis through spectrophotometry. This dual functionality as both a chromogenic and fluorogenic probe enhances its versatility in analytical chemistry. nih.gov
The reaction of this compound with primary or secondary amines in an alkaline medium yields a colored product that can be measured using a spectrophotometer. nih.gov For example, a spectrophotometric method was developed for the determination of the antibacterial drug tulathromycin based on its reaction with this compound. The resulting product exhibited a maximum light absorption at 475 nm. nih.gov This allowed for the development of a linear relationship between the absorbance and the concentration of the drug, providing a basis for its quantification. nih.gov
While spectrofluorimetry generally offers higher sensitivity, spectrophotometric methods provide a simpler and often more accessible alternative for quantitative analysis. The development of these methods involves optimizing reaction conditions such as pH, temperature, and reagent concentration to ensure complete and stable color formation. The applications of this compound in spectrophotometry extend to the analysis of various pharmaceuticals containing amine functional groups. medchemexpress.com
| Analyte | Wavelength of Max. Absorption (nm) | Method Application |
| Tulathromycin | 475 | Quantitative analysis in pharmaceutical formulations. nih.gov |
| Finasteride (with NBD-Cl) | 467 | Determination in pharmaceutical dosage forms. medchemexpress.com |
Development and Validation of Microwell-Based Analytical Platforms
The favorable reaction kinetics and spectroscopic properties of 4-fluoro-7-nitrobenzofurazan have facilitated the development of efficient microwell-based analytical platforms. These platforms are particularly advantageous for high-throughput analysis, as they allow for the simultaneous processing of multiple samples in a miniaturized format, consuming smaller volumes of reagents and samples. nih.gov
A notable application is the development of both microwell-based photometric and fluorometric assays for the quantification of tulathromycin. nih.gov In this study, the reaction between tulathromycin and this compound was carried out in a 96-well plate format. For the photometric assay, the absorbance of the colored product was measured at 475 nm, with a linear concentration range of 10-400 µg/mL. The fluorometric assay, which measured the fluorescence of the product at 545 nm (with excitation at 475 nm), demonstrated significantly higher sensitivity. nih.gov
The validation of these microwell-based assays demonstrated their accuracy, precision, and adherence to the principles of green analytical chemistry due to the reduced solvent and reagent consumption. nih.gov The successful implementation of this compound in such platforms underscores its utility in modern analytical workflows, particularly in pharmaceutical quality control where rapid and efficient analysis of numerous samples is required. nih.gov
| Assay Type | Analyte | Detection Wavelength (nm) | Key Features |
| Photometric | Tulathromycin | 475 (Absorbance) | High-throughput, green analytical approach. nih.gov |
| Fluorometric | Tulathromycin | 545 (Emission) | High sensitivity, suitable for low concentration samples. nih.gov |
Biomedical and Biological Labeling Applications
Fluorescent Tagging of Proteins and Peptides for Structural and Conformational Studies
4-Fluoro-7-nitrobenzofurazan is a valuable tool for the fluorescent tagging of proteins and peptides, which is essential for studying their structure, conformation, and interactions. sigmaaldrich.combio-techne.com By covalently labeling specific functional groups within these biomolecules, researchers can introduce a fluorescent reporter to monitor their behavior in various biological contexts. This compound primarily targets primary and secondary amine groups, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues. acs.orgbio-techne.com
The resulting NBD-labeled proteins and peptides can be analyzed using a variety of techniques, including high-performance liquid chromatography (HPLC) and capillary electrophoresis, with highly sensitive fluorescence detection. abcam.co.jpsigmaaldrich.com This enables the separation and quantification of different protein or peptide populations, as well as the study of post-translational modifications. For instance, a method was developed to distinguish between acetylated and unacetylated protein N-termini using 4-chloro-7-nitrobenzofurazan (NBD-Cl), a related compound. bio-techne.com The unacetylated N-terminus reacts selectively with NBD-Cl at neutral pH, yielding a highly fluorescent product, whereas the acetylated protein remains non-fluorescent. bio-techne.com
The fluorescence of the NBD group is sensitive to its local environment, which can provide insights into protein conformational changes. Changes in the fluorescence intensity or emission wavelength of the NBD label can indicate alterations in the protein's structure, such as those induced by ligand binding or denaturation.
| Biomolecule | Labeled Functional Group | Analytical Technique | Application |
| Proteins | N-terminal amine, Lysine side chain | HPLC, Capillary Electrophoresis | Structural studies, quantification. sigmaaldrich.combio-techne.com |
| Peptides | N-terminal amine, Lysine side chain | HPLC, Capillary Electrophoresis | Separation and sensitive detection. sigmaaldrich.com |
Probing Biological and Model Membrane Environments with NBD-Labeled Lipids
Lipids labeled with the nitrobenzoxadiazole (NBD) group are widely used as fluorescent probes to investigate the structure, dynamics, and function of biological and model membranes. These probes, often synthesized using this compound or NBD-Cl, can be incorporated into lipid bilayers, where their fluorescence properties provide information about the local membrane environment.
The photophysical characteristics of the NBD fluorophore are sensitive to the polarity and hydration of its surroundings. This sensitivity allows NBD-labeled lipids to report on changes in membrane properties such as lipid packing, phase behavior, and the presence of specific lipid domains. For example, the emission spectrum of NBD-labeled lipids can shift depending on their location within the membrane.
NBD-labeled lipids are also instrumental in studying lipid trafficking and transport within cells. By introducing these fluorescent lipid analogues to living cells, researchers can track their movement between different organelles and membrane compartments using techniques like fluorescence microscopy. This has provided valuable insights into the complex pathways of lipid metabolism and distribution.
| NBD-Labeled Lipid Type | Application | Information Gained |
| Phospholipids (e.g., NBD-PE, NBD-PS) | Membrane dynamics, lipid trafficking | Local membrane environment, transport pathways. |
| Cholesterol (e.g., 25-NBD-cholesterol) | Cholesterol organization in membranes | Local cholesterol concentration and aggregation. |
Development of Enzyme Activity Assays (e.g., Urease)
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia and carbon dioxide, leading to an increase in the pH of the surrounding medium. The activity of this enzyme is often determined by monitoring the rate of this pH change or the production of ammonia.
Common methods for assaying urease activity include colorimetric and fluorometric approaches. Many of these assays rely on pH-sensitive indicators. For example, a fluorometric microplate assay for urease activity has been developed using the fluorescent pH indicator fluorescein. As urease hydrolyzes urea, the resulting increase in pH causes a corresponding increase in the fluorescence of fluorescein. Another common method is the Berthelot assay, which measures the concentration of ammonia produced.
While 4-fluoro-7-nitrobenzofurazan is a versatile reagent for labeling amines, its direct application in the development of urease activity assays is not prominently described in the reviewed scientific literature. The established assays for urease activity typically focus on detecting the products of the enzymatic reaction (ammonia or a pH shift) through other chemical principles rather than through derivatization with this compound.
| Assay Principle | Indicator/Reagent | Measured Parameter |
| pH Change (Fluorometric) | Fluorescein | Increase in fluorescence intensity. |
| pH Change (Colorimetric) | Phenol Red | Color change from yellow to red. |
| Ammonia Production (Colorimetric) | Berthelot Reagents | Absorbance at ~670 nm. |
Design of Chemosensors for Metal Ions and Other Guests
4-Fluoro-7-nitrobenzofurazan (this compound) and its derivatives are valuable fluorophores in the design of chemosensors for detecting various analytes, including metal ions and other guest molecules. The underlying principle of these chemosensors involves the covalent attachment of a specific recognition unit (a receptor) to the NBD fluorophore. The binding of a target analyte to the receptor modulates the photophysical properties of the NBD moiety, resulting in a detectable change in fluorescence, such as enhancement ("turn-on") or quenching ("turn-off"). This response allows for the selective and sensitive quantification of the analyte of interest.
The design of these chemosensors leverages the environmentally sensitive nature of the NBD fluorophore. The strong electron-withdrawing nitro group in the NBD structure makes it susceptible to changes in its electronic environment. When a metal ion or guest molecule binds to the attached receptor, it can alter the efficiency of processes like photoinduced electron transfer (PET) or internal charge transfer (ICT), thereby affecting the fluorescence quantum yield of the NBD unit.
A general strategy for creating these chemosensors is to couple the NBD fluorophore with a chelating agent that has a high affinity and selectivity for the target metal ion. For instance, a 7-nitrobenz-2-oxa-1,3-diazole (NBD) derivative incorporating a N-(2-aminoethyl)picolinamide moiety as a metal ion chelator has been developed for the selective detection of copper ions (Cu²⁺) nycu.edu.twnih.gov. In the absence of Cu²⁺, the chemosensor exhibits fluorescence. However, upon binding of Cu²⁺ to the picolinamide (B142947) receptor, the fluorescence is significantly quenched nycu.edu.twnih.gov. This quenching effect is highly selective for Cu²⁺ over other metal ions such as Ca²⁺, Cd²⁺, Co²⁺, Fe²⁺, Hg²⁺, Mg²⁺, Mn²⁺, Ni²⁺, and Zn²⁺ nycu.edu.twnih.gov. Another design for Cu²⁺ detection involves an NBD-armed tetraaza macrocyclic probe, which has been shown to be effective for fluorescence imaging of Cu²⁺ in biological systems, specifically within lysosomes.
Similarly, NBD-based fluorescent probes have been designed for the detection of zinc ions (Zn²⁺). These sensors often exhibit a "turn-on" fluorescence response upon binding to Zn²⁺. The design of these probes typically involves a receptor that selectively coordinates with Zn²⁺, leading to an inhibition of PET and a subsequent enhancement of fluorescence rsc.orgnih.govrsc.orgresearchgate.net.
The versatility of the NBD scaffold also allows for the design of chemosensors for other analytes. For example, NBD-based probes have been developed for the detection of sulfide (B99878) anions (S²⁻) researchgate.net. The sensing mechanism in this case can involve a chemical reaction, such as the thiolysis of an NBD-amine, which leads to a change in the fluorescence properties of the system researchgate.net.
The table below summarizes the characteristics of some chemosensors based on the NBD core structure for the detection of various metal ions.
| Target Analyte | Receptor Moiety | Sensing Mechanism | Fluorescence Response | Detection Limit |
| Cu²⁺ | N-(2-aminoethyl)picolinamide | Fluorescence Quenching | Turn-off | Not Specified |
| Cu²⁺ | Schiff base from 4-(2-aminophenylimino)-7-nitrobenzofurazan and 2-hydroxy-1-naphthaldehyde | Chelation Enhanced Fluorescence (CHEF) & Suppression of PET | Turn-on (25-fold enhancement) | 42.2 nM |
| Zn²⁺ | NBD-derived probe | Not Specified | Turn-on | Not Specified |
| S²⁻ | (5-bromopyridin-2-yl)(4-(7-nitrobenzo[c] nycu.edu.tw, rsc.org, nih.govoxadiazol-4-yl)piperazin-1-yl)methanone | Thiolysis of NBD amine | Turn-off (Quenching) | 10.9 µM |
Application in Immunological Research (e.g., Antibody Development and ELISA)
4-Fluoro-7-nitrobenzofurazan plays a significant role in immunological research, primarily due to its ability to act as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein aptamergroup.com. The NBD moiety itself is too small to be immunogenic. However, when this compound is covalently conjugated to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), the resulting NBD-protein conjugate can be used to immunize animals and generate antibodies that specifically recognize the NBD group aptamergroup.comnih.gov.
The production of anti-NBD antibodies is a key step in developing immunoassays for a wide range of applications. These antibodies can be used to detect and quantify molecules that have been labeled with this compound. This is particularly useful for small molecules that are not immunogenic on their own. By synthesizing a conjugate of the target small molecule with this compound, an immunoassay can be developed where the anti-NBD antibody is used for detection.
One of the most common immunoassay formats where this compound finds application is the Enzyme-Linked Immunosorbent Assay (ELISA). ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones aptamergroup.com. There are several ELISA formats, including direct, indirect, sandwich, and competitive ELISA, and the choice of format depends on the specific application aptamergroup.com.
In the context of this compound, a competitive ELISA is often a suitable format for the quantification of a small molecule analyte. In this setup, a known amount of NBD-labeled analyte is used as a competitor. The microplate wells are coated with anti-NBD antibodies. The sample containing the unknown amount of the unlabeled analyte is mixed with a fixed amount of the NBD-labeled analyte and added to the wells. The unlabeled analyte from the sample and the NBD-labeled analyte compete for binding to the limited number of antibody binding sites on the plate. After an incubation period, the unbound molecules are washed away. The amount of NBD-labeled analyte bound to the plate is then detected, typically using an enzyme-conjugated secondary antibody that recognizes the NBD-labeled analyte, followed by the addition of a substrate that produces a measurable signal. The signal intensity is inversely proportional to the concentration of the unlabeled analyte in the sample.
The development of monoclonal or polyclonal antibodies against NBD allows for the creation of sensitive and specific immunoassays. The specificity of the antibody-hapten interaction is crucial for the reliability of the assay. When developing such assays, it is important to consider the chemical structure of the hapten-protein conjugate used for immunization and for the screening assay to ensure the desired antibody specificity is achieved nih.gov. Commercially available anti-Nitrobenzofurazan antibodies, which can be used in applications like ELISA, are a testament to the utility of NBD as a hapten in immunological research thermofisher.com.
Computational and Theoretical Investigations of 4 Fluoro 7 Nitrobenzofurazan
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the behavior of NBD-F. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, which in turn dictate its reactivity and physical properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecular systems. For benzofurazan (B1196253) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+g(d,p) or 6-311++G(d,p), have been employed to determine molecular geometry, harmonic vibrational frequencies, and bonding features in the ground state. researchgate.netacs.org These theoretical studies are crucial for interpreting experimental data, such as infrared and Raman spectra, and for providing a detailed picture of the molecule's structure. acs.org Time-dependent DFT (TD-DFT) is further used to simulate electronic absorption spectra (UV-Vis) and explore the nature of electronic transitions within the molecule, which is particularly important for fluorescent compounds like the derivatives of this compound. acs.org
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com
In studies of nitrobenzofurazan-sulfide derivatives, a consistent pattern emerges where the HOMO's electronic charge density is distributed across the entire molecule, while the LUMO's density is primarily concentrated on the electron-accepting NBD moiety. mdpi.com This distribution facilitates an intramolecular charge transfer (ICT) from the donor part of the molecule to the NBD acceptor group upon excitation, which is fundamental to the fluorescent properties of its derivatives. mdpi.com
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) |
|---|---|---|---|
| NBD-S1 | -6.342 | -3.087 | 3.255 |
| NBD-S2 | -6.497 | -3.143 | 3.354 |
| NBD-S3 | -6.562 | -3.237 | 3.325 |
| NBD-S4 | -6.452 | -3.176 | 3.276 |
Data sourced from studies on NBD-sulfide derivatives, which serve as illustrative examples of calculations on the NBD core structure. mdpi.com
From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. medchemexpress.com These descriptors provide a theoretical framework for understanding how a molecule will behave in a chemical reaction.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. medchemexpress.com
Global Hardness (η): Measures the resistance to change in the electron distribution or resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. medchemexpress.com Molecules with high hardness are less reactive. mdpi.com
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is defined as χ = -μ. medchemexpress.com
Electrophilicity Index (ω): This index quantifies the energy lowering of a molecule when it accepts electrons from the environment, essentially measuring its strength as an electrophile. medchemexpress.com It is calculated using the chemical potential and hardness: ω = μ² / 2η. medchemexpress.com A higher electrophilicity index indicates a stronger electrophile. medchemexpress.com
These descriptors are instrumental in rationalizing the high reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netmedchemexpress.com
| Compound | Chemical Potential (μ) | Global Hardness (η) | Electrophilicity Index (ω) |
|---|---|---|---|
| NBD-S1 | -4.715 | 1.628 | 6.822 |
| NBD-S2 | -4.820 | 1.677 | 6.927 |
| NBD-S3 | -4.899 | 1.663 | 7.218 |
| NBD-S4 | -4.814 | 1.638 | 7.085 |
Data derived from the HOMO/LUMO energies of NBD-sulfide derivatives. medchemexpress.com
Molecular Dynamics (MD) Simulations for Reaction Mechanism Elucidation
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. wikipedia.org While DFT calculations are excellent for understanding the static properties of reactants and products, MD simulations can provide a dynamic picture of the reaction pathway itself.
For a molecule like this compound, MD simulations could be used to elucidate the mechanism of its reaction with nucleophiles, such as primary and secondary amines. umich.edu Such a simulation would involve placing this compound and an amine molecule in a simulated solvent environment and tracking their interactions on a femtosecond timescale. This approach could potentially map the entire reaction coordinate, from the initial approach of the nucleophile to the formation of the intermediate Meisenheimer complex and finally to the departure of the fluoride (B91410) leaving group. nih.gov
While MD simulations are a powerful tool for studying biomolecular systems and material properties, their specific application to elucidate the SNAr reaction mechanism of this compound is not extensively documented in the literature. Theoretical studies have more commonly focused on DFT calculations of the reaction intermediates rather than dynamic simulations of the entire process. nih.gov
Structure-Property Relationship Studies and Predictive Modeling of Derivatization Products
A significant area of computational research involves establishing relationships between the chemical structure of NBD derivatives and their resulting properties, particularly their fluorescence. mdpi.com By systematically modifying the structure of the nucleophile that reacts with this compound, researchers can tune the photophysical properties of the resulting fluorescent product.
Computational studies allow for the evaluation of structure-property relationships before synthesis is undertaken. mdpi.com For instance, DFT and TD-DFT calculations can predict how adding different functional groups to the NBD core will affect the HOMO-LUMO gap, which in turn influences the absorption (λmax) and emission (λem) wavelengths of the resulting fluorophore. mdpi.com This predictive modeling is invaluable for designing novel fluorescent probes and labels with specific properties tailored for biological and analytical applications. For example, theoretical calculations can help predict the lipophilicity and polar surface area of different NBD derivatives, which are crucial parameters for their application as biological probes. mdpi.com
Challenges and Future Perspectives in 4 Fluoro 7 Nitrobenzofurazan Research
Addressing Current Limitations in Derivatization Efficiency and Detection Specificity
While NBD-F is a powerful tool, its application is not without challenges. One area of focus is overcoming limitations in derivatization efficiency. Although this compound is significantly more reactive than its chloro-analog, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), yielding better results in shorter reaction times, certain conditions can still lead to incomplete reactions or low yields. ucla.edusemanticscholar.org For instance, sterically hindered amines or the presence of competing hydroxyl groups can impede the derivatization process. ucla.edu Future work aims to optimize reaction conditions, potentially through catalysis or novel solvent systems, to drive reactions to completion even with challenging substrates.
Another significant challenge lies in detection specificity. The NBD moiety is highly reactive towards nucleophiles, including not only amines but also thiols. nih.govaatbio.com This broad reactivity can be a drawback in complex biological samples where multiple reactive species are present, leading to potential cross-reactivity and analytical interference. Furthermore, the inherent photophysical properties of the NBD core, such as its defined excitation and emission in the green-yellow range and a sometimes suboptimal quantum yield, can limit its use in multiplexed assays or for deep-tissue in vivo imaging. acs.orgresearchgate.netnih.gov Research is therefore directed at modifying the NBD scaffold to fine-tune its reactivity towards specific functional groups and to improve its photophysical characteristics for more demanding applications. acs.org
Innovation in the Design and Synthesis of Advanced 4-Fluoro-7-nitrobenzofurazan-Based Probes
To overcome the limitations of the basic this compound structure, significant innovation is occurring in the design and synthesis of advanced, purpose-built fluorescent probes. These next-generation probes are engineered for enhanced sensitivity, selectivity, and functionality. nih.gov
One major strategy involves creating "turn-on" fluorescent probes. These probes are designed to be non-fluorescent or weakly fluorescent initially and only exhibit strong fluorescence upon reaction with a specific target analyte. nih.gov This approach dramatically improves the signal-to-noise ratio by minimizing background fluorescence. nih.gov The design of these probes often incorporates mechanisms like Photo-induced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET), where the NBD moiety acts as a quencher or an energy acceptor that is modulated by the binding event. nih.gov
Another area of innovation is the development of probes with faster response times and tailored reactivity. By incorporating functionalities like an excited-state intramolecular proton transfer (ESIPT) fluorophore, researchers have designed NBD-based probes that react more rapidly with biothiols. researchgate.net The synthesis of novel NBD derivatives is a burgeoning field, with new compounds being created by reacting NBD-Cl or this compound with various primary amines to generate probes with unique properties and applications, such as labeling proteins or sensing specific ions. nih.govmdpi.comarkat-usa.org A notable advancement is the development of selenium-based analogs, nitrobenzoselenadiazole (NBSD), which offer red-shifted absorption and emission spectra, making them more suitable for in vivo applications where deeper tissue penetration is required. acs.orgnih.gov
| Probe Design Strategy | Target Analyte(s) | Mechanism of Action | Key Advantages |
| ESIPT-Based Probes | Biothiols (e.g., Cysteine) | Thiolysis of NBD ether linked to an Excited-State Intramolecular Proton Transfer (ESIPT) fluorophore. researchgate.net | Fast response rate, blue-light excitable. researchgate.net |
| FRET/PET Quenched Probes | Hydrogen Sulfide (B99878) (H₂S) | Cleavage of a specific linker by H₂S, disrupting FRET or PET quenching of a separate fluorophore by the NBD unit. nih.gov | High fluorescence turn-on ratio, potential for near-infrared (NIR) imaging. nih.gov |
| Self-Assembled Probes | Enzymes (e.g., Alkaline Phosphatase) | Enzyme-triggered cleavage of a phosphate (B84403) group leading to self-assembly of NBD-containing molecules into fluorescent nano-aggregates. nih.gov | Signal amplification, targeted imaging of enzyme activity. nih.gov |
| NBSD Analogs | General (replaces NBD core) | Substitution of oxygen in the benzoxadiazole ring with selenium. acs.orgnih.gov | Red-shifted excitation and emission, improved photophysical properties for in vivo use. acs.orgnih.gov |
Exploration of Novel Applications in Emerging Analytical and Biomedical Research Fields
The versatility of the NBD scaffold is driving its application into new and exciting areas of research beyond its traditional use in amino acid analysis. medchemexpress.commagtech.com.cn The development of sophisticated NBD-based probes has opened doors for their use in cellular and in vivo imaging, diagnostics, and environmental monitoring.
In biomedical research, NBD-labeled ligands are being used to probe complex biological systems, such as monitoring the localization and ligand interactions of serotonin (B10506) receptors. mdpi.com Advanced probes are designed for the selective detection of biologically crucial molecules like hydrogen sulfide (H₂S), glutathione (B108866), and specific proteins, which are implicated in numerous physiological and pathological processes. nih.govbohrium.com The ability to image these molecules within living cells and even in animal models provides invaluable insights into disease mechanisms and can aid in diagnosis. nih.gov
Emerging analytical applications include the development of sensors for environmentally relevant analytes. acs.orgnih.gov The chromogenic and fluorogenic properties of NBD derivatives are being harnessed to create assays for detecting a wide range of substances, from heavy metal ions like mercury and copper to explosives like TNT. magtech.com.cn This expansion into new fields underscores the adaptability of NBD chemistry and its potential to address a diverse set of analytical challenges.
Implementation of Green Chemistry Principles in 4-Fluoro-7-nitrobenzofurazan Method Development
In line with the global push for sustainable science, there is a growing emphasis on incorporating green chemistry principles into analytical method development involving this compound. nih.gov This involves creating methods that are more environmentally friendly by reducing waste, minimizing the use of hazardous solvents, and improving energy efficiency. nih.govxjtu.edu.cn
A significant innovation in this area is the development of microwell-based assays. nih.govrsc.org By adapting the derivatization reaction to a 96-well plate format, the required volumes of samples and reagents are drastically reduced, which in turn minimizes solvent consumption and waste generation. nih.govresearchgate.net These high-throughput methods allow for the simultaneous analysis of many samples, increasing efficiency while decreasing the environmental footprint. rsc.org Researchers are actively evaluating the "greenness" of these new methods using established metrics, ensuring that analytical advancements are coupled with environmental responsibility. nih.govrsc.org The successful application of these eco-friendly microwell assays for pharmaceuticals like tulathromycin and plazomicin (B589178) demonstrates the viability and advantages of this approach. nih.govrsc.org
Integration of 4-Fluoro-7-nitrobenzofurazan Chemistry with Hyphenated Analytical Techniques for Comprehensive Analysis
To achieve higher sensitivity and more comprehensive sample characterization, this compound derivatization is increasingly being coupled with powerful hyphenated analytical techniques. This integration combines the fluorescent tagging of this compound with advanced separation and detection technologies, such as liquid chromatography-mass spectrometry (LC-MS) and capillary electrophoresis (CE).
The coupling of this compound derivatization with LC-tandem mass spectrometry (LC-MS/MS) has enabled the highly selective and sensitive analysis of complex lipids like free sphingoid bases, achieving detection limits in the femtomole range. nih.gov This approach allows for the separation and confident identification of closely related isomers, which would be challenging with fluorescence detection alone. nih.gov
Similarly, this compound has been successfully used as a labeling reagent for online microdialysis-capillary electrophoresis (MD-CE) with laser-induced fluorescence (LIF) detection. nih.gov This powerful combination allows for the high-speed, in vivo monitoring of amino acid neurotransmitters in real-time. nih.gov The integration of this compound with these advanced platforms provides unparalleled analytical power, enabling researchers to tackle complex analytical problems in neuroscience, lipidomics, and other challenging fields. nih.govnih.gov
| Hyphenated Technique | Analyte Class | Key Advantages of Integration |
| LC-ESI-MS/MS | Free Sphingoid Bases | Provides structural information and high selectivity from MS/MS, coupled with sensitive detection of NBD-derivatives. nih.gov |
| Microdialysis-Capillary Electrophoresis (MD-CE) | Amino Acid Neurotransmitters | Enables high-speed, online, and in vivo analysis with very high separation efficiency and low sample volume requirements. nih.gov |
| HPLC-UV/Fluorescence | Amino Acids, Pharmaceuticals | Robust, widely available technique for routine quantification; this compound provides the necessary chromophore/fluorophore for sensitive detection. medchemexpress.comtargetmol.com |
Q & A
Q. How can NBD-F be optimized for derivatization of primary amines in analytical assays?
- Methodological Answer : this compound reacts with primary/secondary amines under alkaline conditions. Key parameters include:
- pH : Optimal at pH 9.0–9.5 (borate buffer) .
- Temperature : 70°C for 30 minutes ensures quantitative derivatization .
- Molar Ratio : A 6:1 reagent-to-analyte ratio minimizes unreacted this compound .
- Extraction : Use ethyl acetate to isolate derivatives for fluorometric detection (e.g., λex 458 nm, λem 521 nm) .
Table 1 : Typical Derivatization Conditions
| Parameter | Optimal Value | Reference |
|---|---|---|
| pH | 9.5 | |
| Temperature | 70°C | |
| Reaction Time | 30 minutes | |
| Molar Ratio | 6:1 (this compound:analyte) |
Q. What validation parameters are critical for this compound-based HPLC/LC-MS methods?
- Methodological Answer : Validation should include:
- Specificity : Ensure no interference from matrix components (e.g., plasma proteins) .
- Linearity : Calibration curves (e.g., 5–50 ng/mL for gabapentin) with R<sup>2</sup> > 0.999 .
- Precision : Intra-/inter-day CV < 10% .
- Sensitivity : Limit of detection (LOD) as low as 0.038 ng/mL .
Table 2 : Validation Metrics for this compound-Based Assays
| Parameter | Example Values | Reference |
|---|---|---|
| LOD | 0.038–0.85 ng/mL | |
| LOQ | 0.114–2.55 ng/mL | |
| Linear Range | 45–450 ng/mL |
Advanced Research Questions
Q. How can fluorescence variability in this compound post-functionalization assays be resolved?
- Methodological Answer : Fluorescence yield may vary due to solvent polarity or peptide environment. Solutions include:
Q. What are the implications of this compound’s redox activity in cellular studies?
- Methodological Answer : this compound derivatives (e.g., 7-nitrobenzofurazan) can undergo redox cycling, generating reactive oxygen species (ROS) and inducing oxidative stress . Key considerations:
- Toxicity Screening : Monitor ROS (e.g., superoxide, H2O2) using fluorogenic probes .
- Electrophilic Stress : Assess conjugation with glutathione (GSH) via LC-MS to quantify adduct formation .
- Cell Viability : Pair this compound assays with viability tests (e.g., MTT) to distinguish analytical signal from cytotoxicity .
Q. How does this compound compare to alternative derivatization reagents for capillary electrophoresis (CE)?
- Methodological Answer : this compound offers advantages in CE with laser-induced fluorescence (LIF) detection:
- Speed : Derivatization completes in 7 minutes for hydroxyproline analysis .
- Sensitivity : LOD as low as 8.2 nmol/L, outperforming OPA/FMOC-Cl in complex matrices .
- Selectivity : Specific for amines, reducing background noise in biological samples .
Data Contradiction Analysis
Q. How to address discrepancies in reaction times across this compound protocols (e.g., 3 minutes vs. 30 minutes)?
- Methodological Answer : Reaction time depends on analyte structure and temperature:
- Small Molecules (e.g., taurine) : 3 minutes at 70°C due to simpler steric accessibility .
- Complex Analytes (e.g., sphingoid bases) : 30 minutes at 70°C to ensure complete derivatization .
- Validation Step : Perform time-course experiments to determine endpoint for each analyte .
Cross-Disciplinary Applications
Q. Can this compound be integrated with microplate assays for high-throughput screening?
- Methodological Answer : Yes. Microwell photometry (MW-PM) and fluorometry (MW-FL) enable high-throughput analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
